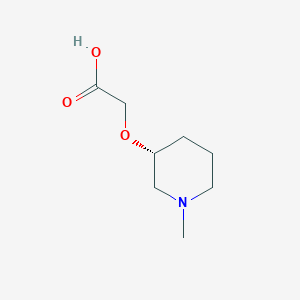

((R)-1-Methyl-piperidin-3-yloxy)-acetic acid

Description

((R)-1-Methyl-piperidin-3-yloxy)-acetic acid is a chiral carboxylic acid derivative featuring a piperidine ring substituted with a methyl group at the nitrogen atom and an acetic acid moiety attached via an ether linkage at the 3-position of the piperidine ring. Its molecular formula is C₈H₁₅NO₃, with a molecular weight of 173.21 g/mol. The compound’s stereochemistry (R-configuration) distinguishes it from its enantiomer, the S-form, which may exhibit differing biological or chemical properties.

Properties

IUPAC Name |

2-[(3R)-1-methylpiperidin-3-yl]oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-9-4-2-3-7(5-9)12-6-8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYLSTDSVPBFHK-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](C1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.

Reaction Steps:

Reaction Conditions: These reactions are generally carried out under controlled temperatures and may require catalysts to enhance the reaction rates.

Industrial Production Methods: Industrial production methods for (®-1-Methyl-piperidin-3-yloxy)-acetic acid often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (®-1-Methyl-piperidin-3-yloxy)-acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products:

Oxidation: The major products are typically carboxylic acids or ketones.

Reduction: The major products are usually alcohols or amines.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1.1. Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including ((R)-1-Methyl-piperidin-3-yloxy)-acetic acid, in cancer therapy. Research indicates that compounds with piperidine structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Table 1: Cytotoxicity of Piperidine Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| ((R)-1-Methyl-piperidin-3-yloxy)-acetic acid | FaDu (hypopharyngeal) | 15 | |

| Bleomycin | FaDu | 20 | |

| Piperidine derivative X | Various | 10-30 |

1.2. Neuropharmacological Applications

Piperidine derivatives are also explored for their neuropharmacological properties. The activation of muscarinic acetylcholine receptors (M3R) by compounds like ((R)-1-Methyl-piperidin-3-yloxy)-acetic acid has been linked to enhanced cognitive functions and neuroprotective effects . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

2.1. Targeted Drug Delivery Systems

The compound's structure allows it to be utilized in developing targeted drug delivery systems. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) therapies . For instance, modifications of piperidine derivatives have been shown to enhance CNS pharmacokinetics, making them suitable for treating brain metastases .

2.2. PROTAC Development

((R)-1-Methyl-piperidin-3-yloxy)-acetic acid serves as a rigid linker in the development of PROTACs (proteolysis-targeting chimeras), which are designed for targeted protein degradation . This application is particularly relevant in oncology, where selective degradation of oncogenic proteins can lead to improved therapeutic outcomes.

3.1. Cancer Treatment Case Study

A notable case study involved the use of a piperidine-based compound similar to ((R)-1-Methyl-piperidin-3-yloxy)-acetic acid in combination therapies for neuroendocrine tumors (NET). The study demonstrated that this compound could enhance the efficacy of existing treatments when used alongside radionuclide therapies targeting somatostatin receptors .

Table 2: Efficacy of Combination Therapy in NET Treatment

Mechanism of Action

Molecular Targets and Pathways: (®-1-Methyl-piperidin-3-yloxy)-acetic acid exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism involves binding to these targets, leading to inhibition or activation of specific biochemical pathways. This interaction can result in various physiological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

((S)-1-Methyl-piperidin-3-yloxy)-acetic Acid

- Structural Similarities : Shares the same molecular formula and functional groups as the R-enantiomer.

Table 1: Enantiomeric Comparison

| Property | R-Enantiomer | S-Enantiomer |

|---|---|---|

| CAS Number | Not provided | 63469-49-8 |

| Purity | Discontinued | 98% (discontinued) |

| Potential Use | Chiral intermediates | Similar to R-form |

Comparison with Other Piperidine-Based Acetic Acid Derivatives

((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic Acid

- Structure: Features an acetylated piperidine nitrogen and a cyclopropyl-amino group on the acetic acid side chain (CAS: 926659-01-0) .

- Key Differences: Substituents: Acetylation at the piperidine nitrogen may enhance lipophilicity compared to the methyl group in the target compound.

- Applications : Likely explored for bioactive properties due to the acetyl and cyclopropyl groups, common in drug design.

Table 2: Structural Modifications in Piperidine Derivatives

| Compound | Substituents on Piperidine | Functional Groups on Acetic Acid |

|---|---|---|

| Target Compound (R-form) | 1-Methyl | -O- linkage |

| Acetylated Derivative | 1-Acetyl | Cyclopropyl-amino |

Comparison with Other Acetic Acid Derivatives

Trifluoroacetic Acid (TFA) vs. Acetic Acid

Biological Activity

((R)-1-Methyl-piperidin-3-yloxy)-acetic acid is a chiral compound derived from piperidine, known for its diverse biological activities. This article provides a detailed analysis of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

((R)-1-Methyl-piperidin-3-yloxy)-acetic acid features a piperidine ring, which is crucial for its interaction with biological targets. The compound's chemical formula is , and it is characterized by the presence of a hydroxyl group that enhances its solubility and reactivity.

The biological activity of ((R)-1-Methyl-piperidin-3-yloxy)-acetic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to the inhibition or activation of various biochemical pathways, which are essential for its therapeutic effects.

Molecular Targets

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development in treating various diseases, including neurological disorders.

- Receptor Interaction : It has shown promise in activating melanocortin receptors, which are involved in regulating metabolism and appetite .

Biological Activities

The compound exhibits several biological activities that make it a valuable candidate in pharmacology:

1. Anticancer Activity

Research indicates that ((R)-1-Methyl-piperidin-3-yloxy)-acetic acid can inhibit cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting a potential role in cancer therapy . The compound's selectivity towards cancer cells over normal cells highlights its therapeutic promise.

2. Neurological Effects

Studies have explored the compound's effects on neurological pathways, indicating potential benefits in treating conditions such as anxiety and depression. Its ability to modulate neurotransmitter systems may contribute to these effects.

3. Antimicrobial Properties

Preliminary research suggests that ((R)-1-Methyl-piperidin-3-yloxy)-acetic acid may possess antimicrobial properties, particularly against certain Gram-positive bacteria. This aspect warrants further investigation to establish its efficacy as an antibacterial agent .

Case Studies

Several studies have been conducted to assess the biological activity of ((R)-1-Methyl-piperidin-3-yloxy)-acetic acid:

Research Findings

Recent literature highlights the ongoing research into the biological activity of ((R)-1-Methyl-piperidin-3-yloxy)-acetic acid:

- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications to the piperidine ring can enhance or diminish biological activity.

- In Vivo Studies : Animal models have shown promising results regarding the safety and efficacy of this compound in treating various conditions, including metabolic disorders and cancers .

Q & A

Q. What are the recommended storage conditions for ((R)-1-Methyl-piperidin-3-yloxy)-acetic acid to ensure stability?

The compound should be stored refrigerated (2–8°C) in a tightly sealed container, placed in a dry, well-ventilated area. Opened containers must be resealed carefully to prevent leakage and moisture ingress. These conditions minimize degradation and maintain structural integrity, particularly for chiral molecules sensitive to thermal or hydrolytic decomposition .

Q. What analytical techniques are suitable for characterizing the purity and structure of ((R)-1-Methyl-piperidin-3-yloxy)-acetic acid?

High-performance liquid chromatography (HPLC) with chiral columns is critical for assessing enantiomeric purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. Mass spectrometry (MS) validates molecular weight, and elemental analysis ensures stoichiometric accuracy. For impurities, tandem techniques like LC-MS/MS are recommended, especially for detecting hydrolytic byproducts or stereoisomers .

Q. What personal protective equipment (PPE) is required when handling ((R)-1-Methyl-piperidin-3-yloxy)-acetic acid?

Lab personnel must wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particulates form during weighing or synthesis. Work should occur in a fume hood with immediate access to emergency eyewash stations and showers .

Advanced Research Questions

Q. How can researchers resolve contradictions in chiral purity data during synthesis of ((R)-1-Methyl-piperidin-3-yloxy)-acetic acid?

Discrepancies in chiral purity often arise from incomplete stereochemical control during synthesis or racemization under suboptimal conditions. To address this:

- Optimize reaction parameters : Lower reaction temperatures and shorter reaction times reduce racemization risks.

- Validate with orthogonal methods : Compare chiral HPLC results with polarimetry or circular dichroism (CD) spectroscopy.

- Monitor intermediates : Use ¹H NMR to track stereochemical integrity at each synthetic step. Contradictions may also stem from batch-to-batch variability in reagents; rigorous quality control of starting materials is essential .

Q. What methodological considerations are critical for optimizing enantiomeric excess (ee) in the synthesis of ((R)-1-Methyl-piperidin-3-yloxy)-acetic acid?

Achieving high ee requires:

- Chiral catalysts : Use asymmetric catalysts (e.g., BINOL-derived organocatalysts) during key steps like piperidine ring functionalization.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity compared to protic solvents.

- Post-synthetic purification : Chiral resolution via diastereomeric salt formation or preparative HPLC ensures ≥99% ee. Kinetic studies under varying pH and temperature can identify racemization thresholds, guiding process optimization .

Q. How can the hydrolytic stability of ((R)-1-Methyl-piperidin-3-yloxy)-acetic acid be assessed under varying pH conditions?

Design a stability study with the following steps:

- Buffer preparation : Prepare solutions at pH 1–2 (simulating gastric fluid), 7.4 (physiological), and 9–10 (alkaline).

- Accelerated degradation : Incubate the compound at 40°C and sample at intervals (0, 24, 48, 72 hrs).

- Analytical monitoring : Use HPLC to quantify degradation products (e.g., free piperidine or acetic acid derivatives).

- Kinetic modeling : Calculate rate constants (k) and half-life (t₁/₂) to predict shelf-life under storage conditions. Evidence from similar piperidine derivatives suggests ester or ether linkages are prone to hydrolysis at extreme pH .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.